molecular formula C22H23N5O5 B2771738 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 941890-82-0

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2771738
CAS No.: 941890-82-0
M. Wt: 437.456
InChI Key: UHBUEZBNOVXJCS-UHFFFAOYSA-N
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Description

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O5 and its molecular weight is 437.456. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase (COX) Inhibitory Activity

  • Research Focus: Some derivatives of 1,2,4-triazine, including compounds with a 4-methoxyphenyl group, have been investigated for their inhibitory activity on COX-2 enzyme. A specific compound, 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide, exhibited high selectivity on this enzyme, indicating potential therapeutic applications in inflammation and pain management (Ertas et al., 2022).

Antimicrobial Activities

  • Research Focus: Novel 1,2,4-triazole derivatives, including some with a 4-methoxyphenyl group, were synthesized and evaluated for their antimicrobial properties. The results indicated that some of these compounds possess good or moderate activities against various microorganisms (Bektaş et al., 2007).

Cytotoxic Activities

  • Research Focus: Research has been conducted on 3,4-diphenyl-7-(hetero)arylimidazo[2,1-c][1,2,4]triazin-6-amine derivatives. The study revealed that certain derivatives showed potent cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents (Akbarzadeh et al., 2015).

Antitumor Activity

  • Research Focus: Certain derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)-one demonstrated significant antitumor activities. This research highlights the potential of these compounds in cancer treatment (Sztanke et al., 2007).

Corrosion Inhibition

  • Research Focus: Triazine derivatives have been studied for their role in corrosion inhibition, specifically for N80 steel in acidic environments. These compounds demonstrate significant inhibition efficiency, indicating their utility in industrial applications (Yadav et al., 2015).

Anticancer and Anti-diabetic Activities

  • Research Focus: Novel 1,2,4-triazine derivatives with benzimidazole moieties were synthesized and evaluated for their anticancer and anti-diabetic activities. These compounds exhibited high inhibitory activities against Cdc25B phosphatase and PTP1B, making them promising for therapeutic applications (Chen Xiao-yu, 2012).

Antibacterial and Antiviral Activities

  • Research Focus: Methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetates demonstrated notable antibacterial and antiviral properties, showing potential as antimicrobial agents (Sztanke et al., 2007).

Properties

IUPAC Name

2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-3-32-18-10-6-16(7-11-18)25-12-13-26-20(29)21(30)27(24-22(25)26)14-19(28)23-15-4-8-17(31-2)9-5-15/h4-11H,3,12-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBUEZBNOVXJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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